Imidazo[1,5-a]pyrazine is a bicyclic heterocyclic compound consisting of an imidazole ring fused to a pyrazine ring. It serves as a crucial building block in organic synthesis, particularly in medicinal chemistry. Imidazo[1,5-a]pyrazine derivatives have garnered significant attention due to their diverse biological activities and potential applications in drug development. [, , ]
Imidazo[1,5-a]pyrazine is a bicyclic heterocyclic compound that features a fused imidazole and pyrazine ring. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer properties and its role as an inhibitor of various enzymes related to neurological disorders.
The compound is primarily synthesized through various organic reactions, notably multicomponent reactions that allow for the efficient assembly of complex molecular structures. The literature provides several synthetic pathways, highlighting its versatility and the potential for generating diverse derivatives.
Imidazo[1,5-a]pyrazine belongs to the class of heterocycles, specifically falling under the categories of imidazoles and pyrazines. These compounds are characterized by their nitrogen-containing rings, which contribute to their unique chemical properties and biological activities.
The synthesis of imidazo[1,5-a]pyrazine derivatives can be accomplished through several methods:
The reactions typically proceed under mild conditions and can yield products in good to excellent yields (ranging from 55% to 78%). The efficiency of these methods is attributed to their atom economy and the ability to form multiple bonds in a single step.
Imidazo[1,5-a]pyrazine undergoes various chemical reactions due to its reactive nitrogen atoms:
The biological activity of imidazo[1,5-a]pyrazine derivatives often involves interaction with specific molecular targets within cells:
Imidazo[1,5-a]pyrazine derivatives are explored for various scientific uses:
The imidazo[1,5-a]pyrazine scaffold is a bicyclic fused heterocycle characterized by a five-membered imidazole ring annulated to a six-membered pyrazine ring. This fusion occurs between the N1-C2 bond of the imidazole and the C5-C6 bond of the pyrazine (IUPAC fusion notation [1,5-a]), resulting in a planar, π-deficient system with significant aromatic character [4] [7]. The molecular formula of the unsubstituted core is C₆H₅N₃, with a molecular weight of 119.13 g/mol [1]. Key structural parameters include:
Table 1: Structural Parameters of Imidazo[1,5-a]pyrazine Derivatives
Position | Bond Length (Å) | Bond Angle (°) | Reactivity Role |
---|---|---|---|
N1-C8 | 1.38 | 105.2 | Site for alkylation |
C3-N4 | 1.34 | 110.5 | Electrophilic center |
C5-C6 | 1.39 | 106.8 | Metalation site |
The ring fusion creates a 10-π-electron system with delocalized electron density, validated by NMR studies showing characteristic downfield shifts for H3 (δ 8.9–9.2 ppm) and H8 (δ 7.8–8.0 ppm) [4]. The core’s planarity facilitates stacking interactions in biological targets, contributing to its pharmacological relevance [3].
The nomenclature descriptor [1,5-a] defines specific nitrogen atom placements that critically influence electronic distribution and bioactivity. Contrasts with common isomers include:
Table 2: Comparative Analysis of Imidazo[1,5-a]pyrazine and Key Isomers
Parameter | Imidazo[1,5-a]pyrazine | Imidazo[1,2-a]pyrazine | Imidazo[1,5-a]quinoxaline |
---|---|---|---|
Fusion Bonds | N1-C2/C5-C6 | N1-C2/C3-C4 | N1-C2/C5-C6 (benzannulated) |
pKa at C3 (DMSO) | ~26.1 | ~28.9 | ~25.6 |
Representative Bioactivity | IKKβ inhibition (IC₅₀ = 0.8 μM) [3] | PDE4 inhibition [6] | BTK inhibition [3] |
Preferred Synthesis | FVT of imines [4] | Gould-Jacobs reaction [6] | Cyclocondensation [3] |
Benzannulated derivatives (e.g., imidazo[1,5-a]quinoxaline) demonstrate expanded π-conjugation but reduced solubility, limiting their utility in aqueous biological systems [3].
Systematic naming follows IUPAC Rule B-1.32 for fused heterocycles, prioritizing the pyrazine ring as the parent component. Key conventions include:
Table 3: IUPAC Nomenclature Examples for Substituted Derivatives
Compound | CAS Number | Molecular Formula | SMILES Notation |
---|---|---|---|
Imidazo[1,5-a]pyrazine-3-carboxylic acid | 1517097-34-5 | C₇H₅N₃O₂ | O=C(C1=NC=C2C=NC=CN21)O [2] |
Ethyl imidazo[1,5-a]pyrazine-1-carboxylate | 1377584-27-4 | C₉H₉N₃O₂ | CCOC(=O)C1=CN2C=NC=CC2=N1 [8] |
6-Chloroimidazo[1,5-a]pyrazine (metalation precursor) | N/A | C₆H₄ClN₃ | ClC1=CN2C=NC=CC2=N1 [7] |
Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione | 53525-65-8 | C₈H₄N₄O₂ | O=C1C2=NC=CN2C3=NC=CN13 [9] |
Ambiguities arise in alkyl-substituted derivatives (e.g., confusion between C7 vs. C8 alkylation), necessitating locant specificity (e.g., 2-(methylsulfanylphenyl)-3-oxohexahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate) [5]. Partially saturated variants require stereochemical descriptors (e.g., hexahydro- with cis/trans ring junctions) [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7